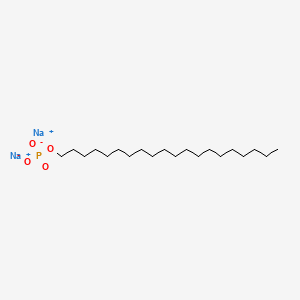

1-Eicosanol, phosphate, sodium salt

Description

Overview of Fatty Alcohol Phosphate (B84403) Chemical Space

Fatty alcohol phosphates are a subset of the broader category of amphiphilic molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties. wikipedia.orgthoughtco.com This dual nature is conferred by their distinct molecular architecture: a long, nonpolar alkyl chain and a charged or polar phosphate group. wikipedia.org The chemical space they inhabit is vast, with variability arising from the length of the alkyl chain, the degree of saturation (presence of double or triple bonds), and the nature of the counter-ion associated with the phosphate group. 1-Eicosanol (B7800029), phosphate, sodium salt, with its 20-carbon saturated chain, represents a specific point within this expansive chemical landscape. nih.gov

Rationale for Investigating Long-Chain Phosphorylated Alcohols

The scientific interest in long-chain phosphorylated alcohols is multifaceted. In chemical biology, their structural similarity to endogenous lipids such as lysophosphatidic acid (LPA) makes them valuable tools for studying cellular signaling pathways. researchgate.net Researchers are exploring how variations in the alkyl chain length and phosphate headgroup influence interactions with protein receptors and enzymes. researchgate.net In materials science, the amphiphilic character of these molecules drives their self-assembly into ordered structures like micelles and bilayers, which can be harnessed for applications ranging from drug delivery to the synthesis of novel nanomaterials. The long alkyl chain of compounds like 1-eicosanol phosphate contributes to the stability and organizational properties of these assemblies.

Historical Context of Related Amphiphilic Molecules in Research

The study of amphiphilic molecules has a rich history, dating back to early investigations into soaps and detergents. nih.gov The realization that these molecules could form organized structures in solution was a pivotal moment in physical chemistry. The subsequent discovery that phospholipids (B1166683), a class of amphiphilic molecules, are the fundamental building blocks of cell membranes revolutionized our understanding of biology. wikipedia.org This historical foundation has paved the way for the investigation of a wider array of amphiphiles, including the less-studied long-chain fatty alcohol phosphates, as scientists seek to understand and mimic the complex behaviors of biological systems. nih.govmdpi.com

Current Gaps and Emerging Avenues in Fatty Alcohol Phosphate Research

Despite growing interest, significant gaps remain in our understanding of long-chain fatty alcohol phosphates. Detailed structure-activity relationships, particularly for very long-chain variants like the eicosanol (B47690) derivative, are not yet fully elucidated. researchgate.net Furthermore, while the potential applications in materials science are promising, the precise control over their self-assembly and the resulting material properties require further investigation. Emerging avenues of research include the synthesis of novel fatty alcohol phosphate analogues with modified headgroups or chains to fine-tune their biological activity and material characteristics. The development of more efficient and environmentally friendly synthetic methods is also a key area of focus. upm.edu.myfrontiersin.org

Properties

CAS No. |

68186-38-9 |

|---|---|

Molecular Formula |

C20H41Na2O4P |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

disodium;icosyl phosphate |

InChI |

InChI=1S/C20H43O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |

InChI Key |

PNWUDAUTDZZNGB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Spectroscopic and Chromatographic Characterization of 1 Eicosanol Phosphate Sodium Salt

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-eicosanol (B7800029) phosphate (B84403) sodium salt, providing detailed information about the carbon-hydrogen framework of the eicosanoyl group and the nature of the phosphate linkage.

Proton (¹H) NMR Analysis of Eicosanoyl Moieties

The ¹H NMR spectrum of 1-eicosanol phosphate sodium salt is dominated by signals corresponding to the long C₂₀ alkyl chain. The spectrum provides distinct signals for the terminal methyl group, the long chain of methylene (B1212753) groups, and the methylene group directly attached to the phosphate oxygen.

The terminal methyl (CH₃) protons of the eicosanoyl chain are expected to appear as a triplet at approximately 0.8-0.9 ppm. nih.gov The vast number of methylene (CH₂) groups in the alkyl chain that are not adjacent to the phosphate group create a large, complex signal around 1.2-1.4 ppm. nih.gov

The most downfield signal for the alkyl chain corresponds to the methylene protons alpha to the phosphate group (-CH₂-O-P). Due to the electron-withdrawing effect of the phosphate moiety, these protons are deshielded and their signal is shifted downfield compared to the parent alcohol (1-eicosanol), typically appearing in the range of 3.8-4.2 ppm as a multiplet. This multiplet arises from coupling to both the adjacent methylene protons and the phosphorus nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Eicosanol Phosphate Sodium Salt

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal CH₃ (H-20) | ~ 0.8 - 0.9 | Triplet (t) |

| Bulk CH₂ chain (H-4 to H-19) | ~ 1.2 - 1.4 | Broad Multiplet |

| β-CH₂ to phosphate (H-2) | ~ 1.5 - 1.7 | Multiplet |

| α-CH₂ to phosphate (H-1) | ~ 3.8 - 4.2 | Multiplet |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous long-chain alcohols and alkyl phosphates. nih.govorganicchemistrydata.org

Phosphorus (³¹P) NMR for Phosphate Linkage Characterization and Isomerism

³¹P NMR spectroscopy is a highly specific and sensitive method for analyzing organophosphorus compounds. oxinst.com Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides clear and unambiguous signals for the phosphorus nucleus in 1-eicosanol phosphate sodium salt. mdpi.com

The chemical shift (δ) in ³¹P NMR is highly dependent on the chemical environment of the phosphorus atom, including its oxidation state and the nature of the substituents. oxinst.comslideshare.net For a monoalkyl phosphate ester at neutral or basic pH, the phosphorus nucleus is expected to resonate in a characteristic region. The signal for 1-eicosanol phosphate sodium salt would typically appear as a single peak in a proton-decoupled spectrum. huji.ac.il The chemical shift is generally reported relative to an external standard of 85% phosphoric acid. slideshare.net

In a proton-coupled ³¹P NMR spectrum, the signal would be split into a multiplet due to coupling with the protons on the adjacent alpha-carbon of the eicosanoyl chain (²JP-H coupling). This coupling provides further confirmation of the connectivity between the alkyl chain and the phosphate group. The technique is also invaluable for detecting potential isomers, such as pyrophosphate or polyphosphate impurities, which would exhibit distinct signals at different chemical shifts. nih.gov

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Species

| Phosphorus Environment | Typical Chemical Shift Range (δ, ppm) |

| Phosphoric Acid (Reference) | 0 |

| Monoalkyl Phosphates | +1 to +5 |

| Dialkyl Phosphates | -1 to +2 |

| Trialkyl Phosphates | -3 to 0 |

| Pyrophosphates (End Groups) | -5 to -10 |

Note: Ranges are approximate and can be influenced by solvent, pH, and counter-ions. huji.ac.ilorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool used to confirm the molecular weight of 1-eicosanol phosphate sodium salt and to gain further structural insights through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 1-eicosanol phosphate sodium salt (C₂₀H₄₂NaO₄P), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).

The analysis is commonly performed using soft ionization techniques such as Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the intact molecule as a pseudomolecular ion. In negative ion mode, the most abundant ion observed would likely be the deprotonated species [M-Na]⁻ or [M-2Na+H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected.

Table 3: Calculated Exact Masses for 1-Eicosanol Phosphate Sodium Salt and Related Ions

| Species | Formula | Ion Type | Calculated Exact Mass (m/z) |

| 1-Eicosanol Phosphate Sodium Salt | C₂₀H₄₂NaO₄P | [M] | 400.2667 |

| Deprotonated Anion | C₂₀H₄₂O₄P⁻ | [M-Na]⁻ | 377.2770 |

| Sodíated Adduct | C₂₀H₄₂Na₂O₄P⁺ | [M+Na]⁺ | 423.2561 |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of the compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For long-chain alkyl phosphates, characteristic fragmentation pathways are observed. core.ac.uk

When the deprotonated ion [M-Na]⁻ of 1-eicosanol phosphate is selected and subjected to collision-induced dissociation (CID), a primary fragmentation pathway involves the neutral loss of the eicosene molecule (C₂₀H₄₀), resulting from a McLafferty-type rearrangement or cleavage of the C-O bond. This would produce a prominent fragment ion corresponding to the dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 96.9694. mdpi.com Another possible fragmentation is the loss of the entire eicosanol (B47690) moiety. This detailed fragmentation pattern provides definitive evidence for the presence of both the long alkyl chain and the phosphate head group. core.ac.ukmdpi.com

Table 4: Expected Key Fragment Ions in Negative Ion Mode MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Identity of Fragment | Neutral Loss |

| 377.2770 | 96.9694 | [H₂PO₄]⁻ | C₂₀H₄₀ (Eicosene) |

| 377.2770 | 78.9588 | [PO₃]⁻ | C₂₀H₄₄O |

Note: Fragmentation pathways are based on established principles for analogous lipid phosphates. core.ac.ukmdpi.com

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 1-eicosanol phosphate sodium salt from starting materials, byproducts, and other impurities, thereby enabling its purification and the assessment of its purity. Given the molecule's anionic nature and long alkyl chain, specific chromatographic techniques are required.

Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a highly effective technique for the analysis of charged molecules like alkyl phosphates. chromatographyonline.com In this method, a standard reversed-phase column (e.g., C18) is used, but the mobile phase is supplemented with an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) acetate). nih.gov This reagent forms a neutral ion pair with the negatively charged phosphate group, allowing the compound to be retained and separated based on the hydrophobicity of the eicosanoyl chain.

Anion-exchange chromatography (AEC) is another suitable method that separates molecules based on their net negative charge. chromatographyonline.com A stationary phase containing fixed positive charges is used to retain the anionic phosphate. Elution is typically achieved by increasing the concentration of a competing salt (e.g., sodium chloride) in the mobile phase. This technique is particularly useful for separating monoalkyl phosphates from potential di- or tri-alkylphosphate impurities or from inorganic phosphate. helixchrom.com

Table 5: Chromatographic Methods for 1-Eicosanol Phosphate Sodium Salt

| Technique | Stationary Phase | Mobile Phase Principle | Separation Basis |

| Ion-Pair Reversed-Phase LC | C18 or C8 | Aqueous/organic solvent with an ion-pairing agent (e.g., TBA) | Hydrophobicity of the neutral ion-pair |

| Anion-Exchange Chromatography | Quaternary ammonium functionalized resin | Aqueous buffer with an increasing salt gradient (e.g., NaCl) | Strength of ionic interaction with the stationary phase |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com These two techniques are complementary and provide a detailed fingerprint of the molecular structure of 1-eicosanol phosphate sodium salt.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. thermofisher.com Key absorption bands expected in the FTIR spectrum of 1-eicosanol phosphate sodium salt include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, which could indicate the presence of water of hydration or P-OH groups if the salt is not fully deprotonated.

C-H Stretch: Sharp, strong bands between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the long eicosyl chain. uctm.edu

P=O Stretch: A very strong and characteristic absorption band typically found between 1100 and 1250 cm⁻¹. The exact position can be influenced by hydrogen bonding and the ionic nature of the sodium salt. uctm.eduacs.org

P-O-C Stretch: Strong bands associated with the P-O-C (alkyl) linkage are expected in the 950-1100 cm⁻¹ region. uctm.edu

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. thermofisher.com While FTIR is particularly sensitive to polar functional groups like P=O, Raman spectroscopy is highly effective for identifying non-polar bonds and symmetric vibrations. For 1-eicosanol phosphate sodium salt, Raman spectroscopy would be expected to show:

C-H Stretching Modes: Strong signals in the 2800-3000 cm⁻¹ range, similar to FTIR.

PO₄³⁻ Symmetric Stretch: A strong, sharp band around 930-990 cm⁻¹, which is characteristic of the phosphate group. ufop.brnih.gov

C-C Skeletal Vibrations: A series of bands in the fingerprint region (800-1500 cm⁻¹) corresponding to the carbon backbone of the eicosyl chain.

Together, FTIR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of the long alkyl chain and the phosphate ester functional group. researchgate.net

Table 3: Key Vibrational Frequencies for 1-Eicosanol Phosphate Sodium Salt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch | 2850 - 3000 | FTIR & Raman | uctm.edu |

| P=O Stretch | 1100 - 1250 | FTIR (Strong) | uctm.eduacs.org |

| P-O-C Stretch | 950 - 1100 | FTIR (Strong) | uctm.edu |

| PO₄³⁻ Symmetric Stretch | 930 - 990 | Raman (Strong) | ufop.brnih.gov |

| CH₂ Bending/Scissoring | ~1470 | FTIR & Raman | sapub.org |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is the primary technique for investigating the solid-state structure of crystalline materials. For amphiphilic compounds like 1-eicosanol phosphate sodium salt, XRD is invaluable for studying its crystalline arrangement, polymorphism, and the formation of lamellar (layered) structures. shareok.org

In the solid state, long-chain alkyl phosphates are known to self-assemble into highly ordered structures. The molecules typically arrange themselves into bilayers, with the polar phosphate headgroups interacting with each other (and with the sodium counterions) to form hydrophilic layers, while the long, non-polar eicosyl chains interdigitate or stack together in hydrophobic layers. nih.gov

XRD analysis provides information on:

Lamellar Spacing: The low-angle region of the XRD pattern reveals a series of sharp, equally spaced reflections. The d-spacing of the primary reflection corresponds to the thickness of one bilayer, providing direct insight into how the molecules are packed (e.g., tilted or untilted chains, interdigitated or non-interdigitated).

Polymorphism: Like many long-chain lipids, 1-eicosanol phosphate sodium salt may exhibit polymorphism, meaning it can exist in multiple crystalline forms (e.g., α, β', β) with different molecular packing, thermal stability, and physical properties. shareok.org XRD can distinguish between these polymorphs by analyzing the positions and intensities of the diffraction peaks in the wide-angle region, which relates to the sub-cell packing of the alkyl chains.

Crystallinity: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the material. Amorphous or disordered materials produce broad, diffuse scattering instead of sharp peaks. bohrium.com

Studies on related sodium alkyl phosphates have shown that these compounds form stable crystalline structures, and XRD is essential for elucidating these complex arrangements. shareok.orgresearchgate.net

Interfacial Science and Self Assembly of 1 Eicosanol Phosphate Sodium Salt

Monolayer Formation and Behavior at Fluid Interfaces

The amphiphilic nature of 1-Eicosanol (B7800029), phosphate (B84403), sodium salt—possessing a long, hydrophobic C20 tail and a polar, ionic phosphate head—drives it to form organized, single-molecule-thick layers, known as monolayers, at fluid interfaces such as the air-water interface. The behavior of these monolayers is fundamental to understanding the surfactant's role in more complex systems.

Surface Pressure-Area Isotherms

The properties of a monolayer are commonly investigated using a Langmuir trough, which measures the surface pressure (π) as a function of the area available to each molecule (A). This relationship, recorded at a constant temperature, is known as the surface pressure-area (π-A) isotherm. biolinscientific.com As the monolayer is compressed, it typically transitions through several distinct phases:

Gaseous (G) Phase: At large areas per molecule, the surfactant molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a more ordered but still fluid phase.

Liquid-Condensed (LC) Phase: Further compression leads to a more tightly packed, ordered state where the alkyl chains are more aligned. The transition between the LE and LC phases is often marked by a plateau in the isotherm. nih.gov

Solid (S) Phase: At high surface pressures, the molecules are in their most compact arrangement, forming a two-dimensional solid. biolinscientific.com

Collapse: Compressing the monolayer beyond the solid phase forces molecules out of the interface into three-dimensional structures, causing the surface pressure to drop or plateau at a high value. biolinscientific.com

For long-chain phosphate surfactants, the specific characteristics of the isotherm, such as the collapse pressure and the compressibility of the different phases, are influenced by factors like the subphase pH and ionic strength. In a study of the analogous compound sodium dihexadecylphosphate (DHDP), the isotherm showed a collapse pressure above 50 mN/m. The compressional modulus (Cs–1), a measure of the monolayer's stiffness, was found to be approximately 313 mN/m for DHDP at a surface pressure of 35 mN/m, indicating the formation of a relatively condensed film. nih.gov

Table 1: Representative Compressional Moduli for Phosphate Lipids at 35 mN/m This table presents data for analogous phosphate-containing lipids to illustrate typical values.

| Compound | Compressional Modulus (Cs–1) in mN/m |

|---|---|

| Sodium Dihexadecylphosphate (DHDP) | 313 |

| Dipalmitoylphosphatidic Acid (DPPA) | 490 |

| Dipalmitoylglycerol (DPG) | 1107 |

Data sourced from MD simulations of related lipid monolayers. nih.gov

Brewster Angle Microscopy (BAM) and X-ray Reflectivity Studies

X-ray Reflectivity (XRR) is a powerful technique that provides quantitative information about the structure of monolayers perpendicular to the interface. By analyzing the pattern of reflected X-rays, researchers can determine key parameters such as the monolayer thickness, the length and tilt of the alkyl chains, and the electron density profile of the interfacial layer. Studies on crystalline sodium phosphate have utilized X-ray diffraction (XRD), a related technique, to characterize its crystal structure. researchgate.netresearchgate.net For a monolayer of 1-Eicosanol, phosphate, sodium salt, XRR would be crucial in determining the precise arrangement of the C20 chains and the hydration of the phosphate headgroups at the interface.

Micellar Aggregation and Critical Micelle Concentration Determination

In aqueous solutions, when the concentration of a surfactant surpasses a certain threshold, the molecules spontaneously self-assemble into organized aggregates called micelles. This threshold is known as the Critical Micelle Concentration (CMC) . researchgate.net Below the CMC, the surfactant exists primarily as individual molecules (monomers). Above the CMC, a dynamic equilibrium exists between monomers and micelles. The long C20 alkyl chain of this compound provides a strong hydrophobic driving force for micellization, resulting in a very low expected CMC value.

The CMC is a critical parameter that influences a surfactant's properties and applications. It can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or through techniques like isothermal titration calorimetry. researchgate.netnih.govnih.gov

The CMC is highly dependent on the molecular structure of the surfactant, particularly the length of the hydrophobic tail. For homologous series of surfactants, the CMC generally decreases by an order of magnitude for every two methylene (B1212753) groups added to the alkyl chain. Studies on lysophospholipids, which also feature a single alkyl chain and a phosphate-containing headgroup, demonstrate this trend clearly. nih.govnih.gov

Table 2: Critical Micelle Concentrations (CMC) of Analogous 1-Acyl Lysophospholipids in Water This table shows the effect of acyl chain length on the CMC of related compounds, providing a basis to estimate the behavior of a C20 phosphate surfactant.

| Compound (Acyl Chain) | CMC (mM) |

|---|---|

| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid (C14) | 1.850 |

| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid (C16) | 0.540 |

| 1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acid (C18) | 0.082 |

Data obtained by isothermal titration calorimetry at 25°C. nih.govresearchgate.net

Based on this data, the CMC for this compound (C20) is expected to be significantly lower than 0.082 mM in pure water.

Emulsion Stabilization Mechanisms and Dynamics

This compound is an effective emulsifier, capable of stabilizing dispersions of two immiscible liquids, such as oil and water. Its emulsifying action stems from its amphiphilic structure. The surfactant molecules adsorb at the oil-water interface, orienting their hydrophobic C20 tails into the oil phase and their hydrophilic phosphate headgroups into the water phase.

This adsorption leads to emulsion stabilization through several key mechanisms:

Interfacial Film Formation: The surfactant molecules form a protective film around the dispersed droplets. The long, closely packed 20-carbon chains create a robust, steric barrier that physically hinders the droplets from coalescing.

Reduction of Interfacial Tension: By accumulating at the interface, the surfactant lowers the interfacial tension between the oil and water phases, which reduces the thermodynamic driving force for the system to separate and minimize the interfacial area.

Electrostatic Repulsion: The sodium salt of the phosphate group is anionic, imparting a negative charge to the surface of the oil droplets in an oil-in-water emulsion. This surface charge creates electrostatic repulsion between the droplets, preventing them from approaching each other closely and aggregating.

The long C20 chain is particularly advantageous for long-term stability, as it enhances van der Waals interactions between the tails within the interfacial film, leading to a more condensed and less permeable barrier against coalescence.

Interactions with Other Amphiphilic Molecules and Polymers

The self-assembly behavior of this compound can be significantly modified by the presence of other molecules, such as co-surfactants or polymers. These interactions are crucial in formulating advanced materials with tailored properties.

The interaction between surfactants and polymers is a widely studied area with important applications. rsc.org Polymers can interact with this compound in several ways:

Adsorption at the Interface: Polymers can co-adsorb with the surfactant at fluid interfaces, creating a mixed layer with enhanced viscoelastic properties, which can dramatically improve the stability of emulsions and foams. researchgate.netmdpi.com

Micelle-Polymer Interaction: Polymers can associate with micelles in the bulk solution. For non-ionic polymers like polyvinyl alcohol (PVA), interactions can occur through hydrogen bonding or hydrophobic effects, potentially leading to changes in the CMC and the structure of the aggregates. researchgate.net The presence of a hydrophobically modified polymer can prevent the bursting of bubbles, leading to greater foam stability. researchgate.net These interactions can also increase the viscosity of the aqueous phase, which slows down drainage and disproportionation in foams and emulsions. researchgate.net

Theoretical Modeling and Simulation of Self-Assembly Processes

Computational methods, particularly Molecular Dynamics (MD) simulations , provide invaluable insights into the self-assembly of surfactants at the molecular level. nih.gov These simulations can model the dynamic behavior of individual molecules, offering a detailed picture that is often inaccessible through experimental means alone. nih.gov

For a system containing this compound, MD simulations can be used to:

Model Monolayer Formation: Simulate the compression of a monolayer to generate a theoretical π-A isotherm, which can be compared with experimental results. nih.govnih.gov These simulations reveal details about molecular packing, chain ordering, and the orientation of headgroups as a function of surface pressure. nih.gov

Investigate Micellization: Track the spontaneous aggregation of monomers into micelles, allowing for the determination of the CMC, micelle size, shape, and structure. The simulations can show how water molecules are organized around the phosphate headgroups and how the C20 chains are arranged within the micellar core. nih.gov

Probe Interfacial Dynamics: Elucidate the mechanisms of emulsion stabilization by modeling the surfactant-laden oil-water interface. This can reveal how the surfactant layer prevents coalescence and how it responds to mechanical stress.

Study Interactions: Simulate mixed systems to understand the molecular-level interactions with co-surfactants and polymers. This can explain how polymers wrap around or associate with micelles and how different amphiphiles pack together at an interface. nih.gov

These computational approaches complement experimental findings, providing a comprehensive understanding of the fundamental forces driving the self-assembly of this compound. nih.gov

Role and Interactions in Model Biological Systems Excluding Clinical Human Trials

Biochemical Interactions with Lipid Bilayers and Membranes

As an amphiphilic molecule, 1-Eicosanol (B7800029), phosphate (B84403), sodium salt possesses a long, hydrophobic 20-carbon tail (1-eicosanol) and a hydrophilic phosphate head group. This structure dictates its interaction with lipid bilayers, the fundamental components of cellular membranes. While direct studies on this specific compound are limited, its behavior can be inferred from the principles of physical chemistry governing surfactants and phospholipids (B1166683).

The hydrophobic eicosanol (B47690) tail is expected to readily partition into the nonpolar, acyl-chain core of a lipid bilayer. Simultaneously, the polar, negatively charged phosphate head group, along with its sodium counter-ion, would remain oriented towards the aqueous phase, interacting with the polar head groups of the surrounding lipid molecules and water. This insertion can lead to several effects on the membrane:

Alteration of Membrane Fluidity: The integration of the long, saturated eicosanol chain could decrease membrane fluidity by increasing the packing density of the lipid tails through van der Waals interactions.

Induction of Curvature: Depending on the concentration and the relative size of the head group to the tail, the compound could influence the curvature of the membrane.

Formation of Micelles: Above a certain concentration (the critical micelle concentration), these molecules would be expected to self-assemble into micelles in aqueous solutions, a property that could influence the solubilization and transport of other lipidic molecules.

Interfacial Stabilization: Its surfactant properties suggest it can stabilize oil-in-water emulsions by reducing the interfacial tension, a principle that also applies to the interface between lipidic and aqueous phases in biological systems.

These interactions are fundamental to understanding the compound's broader biological effects, as changes to membrane properties can impact the function of membrane-bound proteins and cellular signaling processes.

Modulation of Protein-Surface Adsorption in Model Systems

The adsorption of proteins onto surfaces is a critical phenomenon in various biological and biotechnological processes. The chemical structure of 1-Eicosanol, phosphate, sodium salt suggests it can modulate these interactions through both its phosphate and lipid components.

The phosphate group plays a significant role in mediating protein-surface interactions. Studies have shown that phosphate ions can influence protein adsorption, and surfaces modified with phosphate can attract specific proteins. nih.govresearchgate.net The co-adsorption of phosphate can affect the affinity and conformation of proteins on surfaces like titanium dioxide. researchgate.net The negatively charged phosphate head of this compound would likely engage in electrostatic interactions with charged residues on protein surfaces. The nature of this interaction (attractive or repulsive) would depend on the protein's isoelectric point and the pH of the surrounding medium. nih.gov

Furthermore, the long eicosanol chain introduces a hydrophobic element. This allows for hydrophobic interactions with nonpolar patches on protein surfaces, potentially influencing protein orientation and conformation upon adsorption. Research on protein adsorption to various materials indicates that both electrostatic and hydrophobic forces are key drivers. nih.gov For instance, while ionic strength can control the amount of protein adsorbed on a surface, covalent cross-linking can stabilize the adsorbed layer, a principle that highlights the importance of the nature of the adsorbed molecule. rsc.org The dual nature of this compound could therefore be utilized to create specific surface properties for controlled protein binding.

Influence on Enzyme Activity in in vitro Systems

The sodium phosphate moiety of the compound can influence enzyme stability and activity. The effects of salts on enzymes are complex and depend on the specific enzyme, pH, and salt concentration. nih.gov High concentrations of salts can either stabilize or destabilize an enzyme. For example, in a study of various immobilized enzymes, sodium sulfate (B86663) was found to be a stabilizing agent for some lipases at particular pH values, while sodium chloride could be destabilizing under other conditions. nih.gov

The table below summarizes the varied effects of different sodium salts on the stability of an immobilized lipase (B570770) from Rhizomucor miehei (RML), illustrating the complexity of these interactions.

Table 1: Effect of Sodium Salts on the Stability of Immobilized Lipase (glutaraldehyde-RML) at Different pH Values

| pH | Salt (1 M) | Effect on Enzyme Stability |

|---|---|---|

| 5.0 | NaCl | Small stabilizing effect |

| 5.0 | Na₂SO₄ | Clear stabilizing effect |

| 7.0 | NaCl | No significant effect |

| 7.0 | Na₂SO₄ | Improved stability |

Beyond the salt effect, the long alkyl chain of 1-eicosanol could interact with hydrophobic pockets of enzymes, potentially acting as an allosteric modulator or a competitive inhibitor, particularly for enzymes that process lipid substrates. The amphiphilic nature of the molecule as a whole could also affect enzyme kinetics by altering the substrate's presentation to the enzyme, especially in emulsion systems. However, specific studies on the direct effect of this compound on enzyme activity are not currently available.

Investigation of Cellular Uptake Mechanisms in Cell Cultures

The uptake of this compound by cells is likely a complex process influenced by both its phosphate group and its long lipid tail. Eukaryotic cells have specific transport systems for inorganic phosphate, which are often coupled to sodium transport. researchgate.net The SLC20A1/PiT1 transporter is a widely expressed sodium/phosphate cotransporter that mediates phosphate uptake into many cell types. nih.gov The uptake via this system is an active, energy-dependent process. nih.gov

Given its structure, it is plausible that the phosphate head group of this compound could interact with such transporters. However, the bulky, hydrophobic eicosanol tail makes it a very different substrate compared to free inorganic phosphate. Therefore, several uptake mechanisms could be hypothesized:

Transporter-mediated uptake: The molecule might be recognized, albeit with low efficiency, by sodium-dependent phosphate transporters.

Passive diffusion: The long, lipophilic eicosanol tail could facilitate the passive diffusion of the molecule across the cell membrane, driven by a concentration gradient.

Endocytosis: If the compound forms micelles or aggregates at the concentrations used in cell culture, it could be taken up by endocytic pathways.

The regulation of phosphate transporters is complex; for instance, the abundance of the SLC20A1 protein is significantly increased under phosphate starvation conditions, indicating a post-transcriptional regulatory mechanism. nih.gov How a lipidated phosphate molecule like this compound would affect these regulatory pathways is an open area for investigation.

Impact on Model Organism Metabolism and Metabolite Profiles (e.g., microbial, plant models)

In model organisms such as microbes, this compound could serve as a nutrient source, providing phosphorus and carbon. Microorganisms are known to metabolize organophosphates to acquire phosphate. researchgate.net The long-chain alcohol, 1-eicosanol, can also be a potential carbon and energy source for certain bacteria.

Studies have shown that the composition of the growth medium, including the source of phosphate, can significantly impact microbial physiology. For example, trace impurities in sodium phosphate reagents used to prepare M9 minimal medium have been shown to affect the growth rate and metabolism of Escherichia coli. kyushu-u.ac.jpnih.govnih.gov Specifically, trace amounts of nickel were found to enhance the growth of E. coli, likely by acting as a cofactor for [NiFe] hydrogenases. nih.gov

Table 2: Effect of Nickel (as an impurity in Sodium Phosphate) on E. coli Growth in M9 Minimal Medium

| Nickel Concentration (µg/L) | Increase in Cell Density after 24h | Increase in Maximum Specific Growth Rate (µmax) |

|---|---|---|

| 0.06 - 3.7 | 37 - 43% | 42 - 69% |

The introduction of this compound into a microbial culture could therefore be expected to alter the metabolic profile in several ways:

Phosphate Metabolism: If hydrolyzed, it would increase the intracellular pool of inorganic phosphate.

Fatty Acid Metabolism: The 1-eicosanol could be oxidized to eicosanoic acid and subsequently enter the beta-oxidation pathway.

Central Carbon Metabolism: The breakdown of the eicosanol chain would produce acetyl-CoA, feeding into the citric acid cycle and other biosynthetic pathways.

These metabolic shifts would be reflected in the organism's metabolite profile, potentially leading to changes in the production of various metabolic byproducts.

Antioxidant Activity in Lipidic Environments (derived from 1-Eicosanol properties)

While direct data on the antioxidant activity of this compound is scarce, the antioxidant properties of its parent alcohol, 1-eicosanol, have been reported. medchemexpress.cominvivochem.comtargetmol.com 1-Eicosanol is a natural compound found in various plants and has demonstrated antioxidant capabilities. medchemexpress.cominvivochem.com

Lipid-soluble antioxidants are crucial for protecting cell membranes and other lipidic structures from oxidative damage caused by reactive oxygen species. nih.gov The long, 20-carbon chain of 1-eicosanol would ensure its localization within lipidic environments, such as the hydrophobic core of membranes or within lipid droplets. In these environments, it could act as a radical scavenger, interrupting the chain reactions of lipid peroxidation.

The addition of a phosphate group is unlikely to diminish this activity and may even enhance it by anchoring the molecule at the lipid-water interface, a primary site of oxidative stress initiation. The antioxidant activity of many amphiphilic molecules, such as certain biosurfactants, is well-documented. mdpi.com Therefore, it is reasonable to infer that this compound would exhibit antioxidant properties in lipidic environments, helping to protect against lipid oxidation.

Potential Applications in Material Science Research Excluding Commercial Product Development

Design of Novel Biomimetic Materials

There is no available research on the use of 1-eicosanol (B7800029), phosphate (B84403), sodium salt in the design of novel biomimetic materials.

Development of Controlled Release Systems in Research Models

There is no available research on the use of 1-eicosanol, phosphate, sodium salt in the development of controlled release systems for research models.

Engineering of Surface Coatings and Functional Films

There is no available research on the use of this compound for engineering surface coatings and functional films.

Utilization in Nanomaterial Synthesis and Stabilization

There is no available research on the utilization of this compound in nanomaterial synthesis and stabilization.

Electrochemical Interface Studies

There is no available research on the use of this compound in electrochemical interface studies.

Mechanistic Investigations of 1 Eicosanol Phosphate Sodium Salt Actions

Molecular Dynamics Simulations of Compound Behavior

MD simulations of two-component bilayers containing distearylphosphatidylcholine (DSPC), a phospholipid with two C18 chains, and long-chain alcohols of varying lengths (from C12 to C24) have revealed significant structural dependencies on the alcohol's chain length and concentration. github.ioresearchgate.net These studies show that the structural properties of such mixed bilayers, including the area per lipid, tail tilt angle, and interdigitation of the lipid chains, are highly sensitive to the relative lengths of the alcohol and phospholipid tails. For instance, when the alcohol chain is shorter than the phospholipid chains, it can induce greater disorder and increase the area per lipid. Conversely, when the alcohol chain is of similar or greater length, it tends to order the membrane and can decrease the area per lipid. osti.govnih.gov

These simulations also highlight the importance of the headgroup. The smaller hydroxyl headgroup of an alcohol, when compared to the bulky phosphocholine (B91661) headgroup of a phospholipid like DSPC, allows the alcohol to position itself deeper within the bilayer. github.io This offset in headgroup position is a key factor in how the different components of the membrane pack together. github.ioosti.gov For 1-eicosanol (B7800029) phosphate (B84403) sodium salt, its phosphate headgroup is larger than a simple hydroxyl but smaller than a phosphocholine group, suggesting an intermediate positioning within a lipid bilayer.

The table below summarizes findings from MD simulations on analogous systems, which can be extrapolated to predict the behavior of 1-eicosanol phosphate sodium salt in a lipid bilayer environment.

| Simulated System Component | Observed Behavior in MD Simulations | Predicted Relevance to 1-Eicosanol Phosphate Sodium Salt |

| Long-Chain Alcohol (C12-C24) | Influences bilayer thickness, area per lipid, and chain ordering. Longer chains tend to increase order. researchgate.netnih.gov | The C20 chain of 1-eicosanol would be expected to significantly interact with and likely order the hydrophobic core of a lipid membrane. |

| Phospholipid (e.g., DSPC) | Forms the bilayer structure; its properties are modulated by the presence of the long-chain alcohol. github.ioresearchgate.net | In a biological context, 1-eicosanol phosphate sodium salt would interact with and modify the properties of phospholipid membranes. |

| Headgroup Offset | The difference in the depth of the headgroups of the alcohol and phospholipid affects packing and interdigitation. github.io | The phosphate headgroup's size and charge will determine its preferred depth in the interfacial region of a membrane, influencing local structure. |

| Interdigitation | The interpenetration of acyl chains from opposing leaflets is influenced by the relative chain lengths of the components. github.ioresearchgate.netosti.gov | The long C20 chain could promote interdigitation, especially in the presence of shorter-chain lipids, potentially altering membrane stability and permeability. |

Structure-Activity Relationship (SAR) Studies of Phosphate Headgroup and Alkyl Chain Length

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological or chemical activity. For alkyl phosphates, both the phosphate headgroup and the alkyl chain length are critical determinants of their function.

The phosphate headgroup is ionizable, carrying a negative charge at physiological pH. This charge is crucial for its interactions with its environment. The phosphate group can form strong hydrogen bonds and electrostatic interactions, including chelating metal ions. nih.govmdpi.com The ability of phosphate groups to be recognized by specific binding sites in proteins, such as kinases and phosphatases, is a fundamental principle in cellular signaling. nih.govnih.gov The sodium salt form of 1-eicosanol phosphate indicates that the phosphate is in its anionic state, ready to engage in these ionic interactions.

The alkyl chain length significantly influences the compound's hydrophobicity and its physical properties, such as its critical micelle concentration (CMC) and its effect on surface tension. researchgate.net Generally, for a series of homologous surfactants, increasing the alkyl chain length leads to a lower CMC, meaning that the molecules will self-assemble into structures like micelles or bilayers at lower concentrations. researchgate.net The very long C20 chain of 1-eicosanol phosphate sodium salt suggests a very low CMC and a strong tendency to partition into hydrophobic environments like cell membranes or lipid droplets.

Research on mixtures of mono- and di-alkyl phosphate esters has shown that the relationship between chain length and surface activity can be complex. For some mixtures, the CMC and the surface tension at the CMC initially decrease with increasing chain length and then increase, suggesting a synergistic effect between the different species in how they pack at an interface. researchgate.net

The following table outlines the expected impact of the structural features of 1-eicosanol phosphate sodium salt on its activity, based on SAR studies of related molecules.

| Structural Feature | Influence on Physicochemical Properties | Expected Impact on Activity |

| Phosphate Headgroup | Provides a negative charge and hydrogen bonding capacity. nih.govnih.gov | Mediates interactions with polar environments, metal ions, and specific protein binding pockets. mdpi.com |

| Sodium Salt | Ensures the phosphate group is in its anionic form. | Enhances water solubility compared to the free acid form and promotes ionic interactions. |

| C20 Alkyl Chain | Confers strong hydrophobicity and a high propensity for self-assembly. researchgate.net | Drives partitioning into lipid membranes and other non-polar environments; likely results in a very low critical micelle concentration. |

| Overall Amphiphilicity | The combination of a polar headgroup and a long non-polar tail makes it a potent surfactant. | Will readily form aggregates and adsorb at interfaces, potentially disrupting or stabilizing membrane structures depending on the context. |

Thermodynamics and Kinetics of Interfacial Phenomena

The amphiphilic nature of 1-eicosanol phosphate sodium salt dictates that it will be highly active at interfaces, such as an oil-water or air-water interface. The thermodynamics and kinetics of these interfacial processes are governed by the energetic drive to remove the hydrophobic alkyl chain from the aqueous phase and orient the polar phosphate headgroup towards it.

Studies on short-chain alcohols have demonstrated that their adsorption at a bilayer-water interface is primarily driven by the hydrophobic effect. nih.gov The Gibbs free energy of transfer for each methylene (B1212753) (-CH2-) group from the bulk aqueous phase to a hydrophobic interface is a key parameter. This energy is additive, meaning that the long C20 chain of 1-eicosanol phosphate sodium salt would have a very large and negative Gibbs free energy of adsorption, indicating a strong thermodynamic favorability for residing at an interface rather than being dissolved in water. nih.gov

The kinetics of adsorption and desorption at an interface are also influenced by the alkyl chain length. Longer chains may have slower kinetics for insertion and removal from a tightly packed interface or bilayer due to the larger energy barrier that must be overcome.

The presence of the sodium counterion and the charge on the phosphate headgroup will also play a significant role. The electrostatic repulsion between the phosphate headgroups at an interface will counteract the hydrophobic attraction of the tails, influencing the optimal packing density and the surface pressure of the monolayer.

The table below summarizes the thermodynamic and kinetic parameters relevant to the interfacial behavior of 1-eicosanol phosphate sodium salt, based on data from analogous systems.

| Thermodynamic/Kinetic Parameter | Dependence on Molecular Structure | Expected Characteristics for 1-Eicosanol Phosphate Sodium Salt |

| Gibbs Free Energy of Adsorption (ΔG°ads) | Becomes more negative with increasing alkyl chain length. nih.gov | Highly negative, indicating strong and spontaneous adsorption at interfaces. |

| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length. researchgate.net | Expected to be very low. |

| Surface Tension Reduction | More effective with longer alkyl chains at a given concentration. researchgate.netnih.gov | A potent surfactant, capable of significantly lowering interfacial tension. |

| Adsorption/Desorption Kinetics | Can be slower for longer alkyl chains due to higher energy barriers. | May exhibit slower dynamics in reaching equilibrium at an interface compared to shorter-chain analogues. |

Understanding Molecular Recognition and Binding Events

The molecular recognition of 1-eicosanol phosphate sodium salt by other molecules, particularly proteins, is likely to be a key aspect of its biological activity. This recognition can be driven by both the phosphate headgroup and the long alkyl tail.

The phosphate group is a well-established recognition motif in biology. nih.govnih.gov It is recognized by a variety of protein domains, often through a combination of hydrogen bonds with specific amino acid residues (like arginine and lysine) and coordination with a metal ion (such as magnesium or zinc) within the protein's binding site. nih.govmdpi.comresearchgate.net The geometry and charge distribution of the phosphate group allow for highly specific and high-affinity interactions. For example, some small molecule-polypeptide conjugates designed to bind phosphate groups have achieved nanomolar dissociation constants for phosphoproteins. rsc.org

The long alkyl chain can also contribute to binding affinity and specificity through hydrophobic interactions. If the target protein has a suitable hydrophobic pocket or channel, the C20 tail of 1-eicosanol phosphate sodium salt can be accommodated, leading to a significant increase in binding affinity due to the hydrophobic effect.

The combination of a specific phosphate-binding interaction and a non-specific, but strong, hydrophobic interaction could lead to potent and selective binding to certain proteins. For instance, the binding of organic phosphates to mineral surfaces has been shown to involve both direct bonding of the phosphate group and interactions of the organic part of the molecule with the surface. frontiersin.org A similar dual-interaction mechanism could be at play in the binding of 1-eicosanol phosphate sodium salt to proteins or other biological macromolecules.

The following table details the potential molecular recognition and binding events for 1-eicosanol phosphate sodium salt.

| Interacting Partner | Key Molecular Interactions | Potential Outcome of Binding |

| Proteins with Phosphate-Binding Sites (e.g., Kinases, Phosphatases) | Hydrogen bonding and salt bridges to the phosphate headgroup; potential coordination with metal cofactors. nih.govnih.gov | Inhibition or allosteric modulation of enzyme activity. |

| Proteins with Hydrophobic Pockets or Channels | Hydrophobic interactions with the C20 alkyl chain. | Anchoring of the molecule to the protein, potentially leading to conformational changes or blocking of an active site. |

| Metal Ions | Chelation by the phosphate oxygen atoms. mdpi.comresearchgate.net | Formation of complexes that may have their own unique biological activities or that may facilitate binding to a protein. |

| Lipid Bilayers/Membranes | Partitioning of the alkyl chain into the hydrophobic core and interaction of the phosphate headgroup with the interfacial region. | Alteration of membrane properties such as fluidity, permeability, and curvature; potential for membrane disruption at high concentrations. |

Future Research Directions for Eicosanol Phosphate Chemistry

Exploration of Eicosanol (B47690) Diphosphates and Oligophosphates

A primary avenue for future investigation is the synthesis and characterization of eicosanol diphosphates and oligophosphates. While 1-eicosanol (B7800029) phosphate (B84403) features a single phosphate group, the addition of further phosphate moieties could dramatically alter the molecule's properties. The introduction of a second phosphate group to form an eicosanol diphosphate, or a short chain of phosphates to create an oligophosphate, would significantly increase the molecule's charge density and chelating capabilities.

Research in this area would focus on:

Synthesis and Stability: Developing robust synthetic pathways to create these more complex phosphate esters and evaluating their stability under various conditions, such as a range of pH and temperatures.

Self-Assembly: Investigating how the increased charge and size of the polyphosphate headgroup influence the critical micelle concentration and the morphology of self-assembled structures (e.g., micelles, vesicles, or lamellar sheets) in aqueous solutions.

Ion Binding: Quantifying the binding affinity and selectivity of eicosanol di- and oligophosphates for various metal cations, particularly divalent and trivalent ions, which is crucial for applications in sequestration or controlled delivery.

Hybrid Systems Incorporating 1-Eicosanol Phosphate Sodium Salt with Other Biomacromolecules

The amphiphilic nature of 1-eicosanol phosphate makes it an ideal candidate for constructing hybrid systems with biomacromolecules such as proteins and nucleic acids. The 20-carbon tail can anchor the molecule within lipid membranes or hydrophobic pockets of proteins, while the phosphate group provides a reactive handle for covalent or non-covalent interactions.

Future explorations should include:

Liposome (B1194612) Functionalization: Incorporating 1-eicosanol phosphate into liposome bilayers to create functionalized surfaces. The exposed phosphate groups could serve as attachment points for drugs, targeting ligands, or enzymes, enhancing the therapeutic or diagnostic capabilities of the liposomes.

Protein-Lipid Conjugates: Covalently linking the phosphate group to specific amino acid residues on a protein's surface. This could be used to impart lipid-like properties to soluble proteins, facilitating their insertion into cell membranes or their interaction with other lipid-based systems.

DNA-Surfactant Complexes: Investigating the complexation of 1-eicosanol phosphate with DNA. The cationic sodium salt could be exchanged for other cations to mediate the interaction between the anionic phosphate headgroup and the DNA backbone, potentially leading to new materials for gene delivery.

Advanced Analytical Techniques for in situ Characterization

Understanding the behavior of 1-eicosanol phosphate and its derivatives in complex environments requires sophisticated analytical techniques that can provide real-time, high-resolution data. Future research will depend heavily on the application of advanced in situ characterization methods.

Key techniques to be explored include:

In situ Electrochemical-Quartz Crystal Microbalance (EQCM): This technique can monitor the formation of 1-eicosanol phosphate layers on electrode surfaces, providing simultaneous data on mass changes and electrochemical responses. It would be invaluable for studying self-assembly and interaction with surfaces without causing deleterious side reactions. acs.org

In situ Scanning Electrochemical Microscopy (SECM): SECM allows for the high-resolution imaging of localized redox activity on a surface. acs.org This could be used to map the functional activity of surfaces modified with eicosanol phosphate-enzyme conjugates or to study ion transport across membranes containing this lipid. acs.org

Proximity Ligation Assay (PLA): For studying interactions in biological contexts, PLA offers a method to characterize protein modifications and interactions with single-molecule resolution directly within cells. researchgate.net This could be adapted to detect the interaction of 1-eicosanol phosphate with specific cellular proteins or lipids in situ. researchgate.net

Table 1: Advanced In-situ Analytical Techniques

| Technique | Application for Eicosanol Phosphate Research | Potential Insights | Reference |

|---|---|---|---|

| Electrochemical-Quartz Crystal Microbalance (EQCM) | Real-time monitoring of self-assembly on surfaces. | Adsorption kinetics, layer thickness, conformational changes. | acs.org |

| Scanning Electrochemical Microscopy (SECM) | Imaging of localized chemical activity at interfaces. | Mapping of enzymatic activity, ion channel function, membrane integrity. | acs.org |

| Proximity Ligation Assay (PLA) | In-situ detection of molecular interactions in cells. | Identification of protein binding partners, localization within cellular compartments. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The complexity of chemical systems involving long-chain phosphates presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict material properties and reaction outcomes, accelerating the pace of discovery. uni-muenster.de

Future research directions include:

Property Prediction: Training ML models on datasets of known surfactants and lipids to predict the physicochemical properties of 1-eicosanol phosphate and its derivatives. researchgate.netresearchgate.net This could include predicting its critical micelle concentration, surface tension, and interaction with various substrates. researchgate.netresearchgate.net

Reaction Optimization: Using AI to predict the optimal conditions for synthesizing eicosanol diphosphates and oligophosphates, or for carrying out conjugation reactions with biomacromolecules. uni-muenster.de This can reduce experimental effort by identifying the most promising reaction parameters. uni-muenster.de

Predictive Modeling of Self-Assembly: Developing ML models that can predict the final morphology of self-assembled structures based on the molecular architecture and solution conditions. Tree-based AI algorithms like Random Forest (RF) and XGBoost have shown promise in predicting phosphate adsorption patterns. researchgate.net

Table 2: Machine Learning Models in Phosphate Chemistry Research

| AI/ML Model Type | Application Area | Predicted Parameters | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Wastewater Treatment | Phosphate removal efficiency | inrs.ca |

| Support Vector Machine (SVM) | Environmental Science | Phosphorus concentrations in groundwater | nih.gov |

| Random Forest (RF) | Adsorption Studies | Phosphate adsorption patterns on adsorbents | researchgate.net |

| Generalized Additive Model | Material Science | Properties and nutrient content of hydrochar | researchgate.net |

Fundamental Studies on Chirality and Stereoisomerism of Phosphate Derivatives

The phosphorus atom in an organic phosphate ester can become a chiral center if it is bonded to four different substituents. libretexts.orglibretexts.org For a derivative of 1-eicosanol phosphate, this could be achieved by, for example, isotopic labeling of the non-bridging oxygen atoms (using ¹⁷O and ¹⁸O) or by further esterification with a different alcohol. libretexts.orglibretexts.org

Key areas for fundamental study are:

Asymmetric Synthesis: Developing enantioselective synthetic methods to produce specific stereoisomers of P-chiral eicosanol phosphate derivatives. This would allow for the investigation of how chirality influences self-assembly and biological interactions.

Stereochemical Analysis: Employing advanced NMR techniques, potentially with chiral solvating agents, to differentiate and quantify the enantiomers of P-chiral derivatives. nih.gov This is essential for verifying the success of asymmetric syntheses and for studying stereospecific interactions. nih.gov

Chirality in Self-Assembly: Investigating how the introduction of a chiral phosphorus center affects the packing of molecules in micelles and bilayers, potentially leading to the formation of helical or other chiral superstructures.

A deeper understanding of the stereochemistry could be crucial for applications in chiral recognition and catalysis. A proposed stereochemical notation system, D(P) and L(P), which is based on the geometrical relationship of substituents rather than CIP priority rules, could offer clearer advantages in comparing the properties of different P-chiral derivatives. nih.gov

Q & A

Q. How is this compound applied in lipid bilayer or membrane studies?

- Methodological Answer: As a surfactant, it modulates lipid bilayer fluidity and stability. For example, sodium phosphate salts alter actinide loading in synthetic membranes, as shown in studies using sodium phosphate buffers to study uranium and neptunium interactions . Protocols recommend using 1–5 mol% in lipid mixtures, with dynamic light scattering (DLS) to monitor vesicle size .

Q. What environmental fate data exist for this compound, and how are they determined?

- Methodological Answer: The U.S. EPA classifies 1-eicosanol derivatives as low-priority substances due to low bioaccumulation potential (log Kow ~8.3) and rapid biodegradation in aerobic conditions . Standard OECD 301F tests assess biodegradability, while ecotoxicology studies use Daphnia magna and algal models to determine LC₅₀ values. Environmental partitioning is modeled via EPI Suite™, predicting high adsorption to soil (Koc >10,000) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining colloidal stability?

- Methodological Answer: Scalable synthesis requires solvent selection (e.g., isopropanol for intermediate solubility) and catalyst-free conditions to minimize purification steps . Post-synthesis, stability is enhanced via lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes. Dynamic stability assays (e.g., zeta potential measurements) under varying pH and ionic strength are critical .

Q. What experimental strategies resolve discrepancies in reported vapor pressure and solubility data for 1-eicosanol derivatives?

- Methodological Answer: Discrepancies arise from impurities (e.g., residual alcohols) and measurement techniques. Gas saturation methods (ASTM E1194) improve vapor pressure accuracy, while isothermal titration calorimetry (ITC) provides precise solubility profiles. Data reconciliation using the EPI Suite™ and QSPR models is recommended .

Q. How can read-across methodologies address data gaps in repeated-dose toxicity studies for this compound?

- Methodological Answer: Analog data from 1-octadecanol (CAS 112-92-5) and 1-docosanol (CAS 661-19-8) are used, leveraging similar alkyl chain lengths and metabolic pathways (β-oxidation). OECD Guideline 407 (28-day oral toxicity) protocols are adapted with species-specific adjustments (e.g., rodent vs. zebrafish models) .

Q. What challenges arise in detecting degradation products of this compound in environmental matrices?

- Methodological Answer: Degradation products (e.g., inorganic phosphate, eicosanol) require advanced separation techniques due to matrix complexity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) and ion-pairing reagents (e.g., tetrabutylammonium) improves detection limits .

Q. How do sodium phosphate counterions influence the compound’s interaction with high-ionic-strength systems, such as nuclear waste solutions?

- Methodological Answer: Sodium phosphate enhances actinide (e.g., uranium, neptunium) complexation in high-pH, high-ionic-strength environments. Experimental designs must account for competitive ligand effects (e.g., carbonate ions) using speciation software (PHREEQC) and spectroscopic validation (XANES) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.